Product packaging for 1,1-Difluorobutan-2-amine hydrochloride(Cat. No.:CAS No. 1820613-99-7)

1,1-Difluorobutan-2-amine hydrochloride

Cat. No.: B1653389
CAS No.: 1820613-99-7
M. Wt: 145.58
InChI Key: LDBUHXKNAHKAPX-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Fluorinated Amines in Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. In the context of amines, the presence of fluorine atoms, particularly on the carbon adjacent to the nitrogen, can significantly lower the basicity of the amine. This modulation of pKa is a critical tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Fluorinated amines are increasingly utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. Their incorporation can lead to enhanced efficacy, improved metabolic stability, and better bioavailability of the final products. The unique steric and electronic properties of fluorinated amines also make them valuable tools in the development of novel catalysts and materials.

Specific Research Focus on 1,1-Difluorobutan-2-amine (B2457468) Hydrochloride

1,1-Difluorobutan-2-amine hydrochloride is a chiral amine that features a difluoromethyl group at the C1 position and an amino group at the C2 position of a butane (B89635) backbone. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient building block for various chemical transformations. The presence of the gem-difluoro group in close proximity to the chiral center and the amino group makes this compound a particularly interesting subject for research, offering a unique combination of stereochemical and electronic features.

Overview of Academic Research Domains for the Compound

Research involving this compound and its derivatives primarily falls into the following domains:

Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, or it can be used to fine-tune the properties of a lead compound.

Synthetic Methodology: The development of new synthetic routes to access chiral α,α-difluoroamines is an active area of research. These methods often aim for high stereoselectivity and broad substrate scope.

Asymmetric Catalysis: Chiral fluorinated amines can serve as ligands for metal catalysts or as organocatalysts themselves in asymmetric transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClF2N B1653389 1,1-Difluorobutan-2-amine hydrochloride CAS No. 1820613-99-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluorobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBUHXKNAHKAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820613-99-7
Record name 2-Butanamine, 1,1-difluoro-, hydrochloride (1:1)
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Record name 1,1-difluorobutan-2-amine hydrochloride
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Synthetic Methodologies for 1,1 Difluorobutan 2 Amine Hydrochloride

Strategies for Carbon-Fluorine Bond Formation in Aliphatic Amines

The creation of carbon-fluorine (C-F) bonds in aliphatic amines, particularly the difluoromethyl group, requires specialized reagents and reaction conditions due to the unique reactivity of fluorine.

A prominent strategy for synthesizing α,α-difluoromethyl amines involves the nucleophilic addition of a difluoromethyl anion equivalent to an imine precursor. Phenylsulfonyl-based reagents, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H), are widely used for this purpose. cas.cn The reaction is typically initiated by deprotonation of the sulfonyl compound with a strong base to generate a nucleophilic (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). cas.cn This anion then attacks the electrophilic carbon of an imine.

The general pathway involves the reaction of an appropriate imine, such as one derived from butanal, with the PhSO₂CF₂⁻ anion. The resulting adduct, a sulfonylated difluoromethyl amine, can then undergo reductive desulfonylation to yield the target 1,1-difluorobutan-2-amine (B2457468). This method has been successfully applied to a range of substrates, affording the desired products in excellent yields. cas.cn The use of related reagents like [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO₂CF₂SiMe₃) also serves as an effective alternative for nucleophilic difluoromethylation. cas.cn

Table 1: Nucleophilic Difluoromethylation of Imines with PhSO₂CF₂H

Imine Substrate Base Solvent Product Yield Reference
N-tert-butylsulfinyl aldimines t-BuOK THF Excellent cas.cn
N-aryl imines t-BuOK DMF Good-Excellent organic-chemistry.org

Deoxyfluorination provides an alternative route to introduce fluorine atoms by replacing hydroxyl groups in precursor molecules. For the synthesis of 1,1-difluorobutan-2-amine, a suitable precursor would be a β-keto amine or a β-hydroxy amine. The most common deoxyfluorination reagents include (diethylamino)sulfur trifluoride (DAST) and its analogues. nih.gov

One hypothetical pathway begins with 2-aminobutan-1-ol. Oxidation of the primary alcohol would yield the corresponding amino ketone. Treatment of this ketone with a deoxyfluorinating agent like DAST would replace the carbonyl oxygen with two fluorine atoms, forming the desired 1,1-difluorobutan-2-amine. nih.gov Alternatively, direct deoxyfluorination of a precursor containing a carbonyl group is a viable strategy. nih.gov However, these reactions can be challenging, sometimes leading to side products through rearrangement and elimination, which diminishes the yield of the target compound. nih.gov

Stereoselective Synthesis of Chiral 1,1-Difluorobutan-2-amine Hydrochlorides

Controlling the stereochemistry at the C2 position is critical for the synthesis of enantiomerically pure 1,1-difluorobutan-2-amine hydrochloride. This is typically achieved through the use of chiral auxiliaries or enantioselective catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral α,α-difluoromethyl amines, sulfinamides, such as Ellman's N-tert-butanesulfinamide, are highly effective chiral auxiliaries. cas.cnnih.gov

The synthesis begins by condensing the chiral sulfinamide with an aldehyde (e.g., propanal) to form a chiral N-tert-butylsulfinyl imine. The subsequent nucleophilic addition of a difluoromethylating agent, like the anion derived from PhSO₂CF₂H, proceeds with high diastereoselectivity. The stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which shields one face of the imine, forcing the nucleophile to attack from the less hindered face. cas.cn After the addition, the chiral auxiliary can be cleaved under acidic conditions to afford the enantiomerically enriched amine, which can then be converted to its hydrochloride salt. cas.cnnih.gov

Table 2: Diastereoselective Difluoromethylation using a Chiral Auxiliary

Chiral Auxiliary Imine Substrate Difluoromethylating Reagent Diastereomeric Ratio (d.r.) Reference
(R)-N-tert-butylsulfinamide Aldimines PhSO₂CF₂H / t-BuOK Excellent cas.cn
(S)-difluoromethyl phenyl sulfoximine (B86345) Ketimines - High nih.gov

To specifically synthesize the (S)-enantiomer, a reagent-controlled or substrate-controlled strategy is employed. Using the chiral auxiliary approach described above, the selection of the appropriate enantiomer of the auxiliary dictates the final product's stereochemistry. For instance, starting with (R)-N-tert-butanesulfinamide typically leads to the (S)-configured α-amino product after cleavage. cas.cn

Another advanced method is reagent-controlled stereoselective difluoromethylation. This involves using a chiral difluoromethylating reagent that delivers the CF₂H group to a prochiral imine in an enantioselective manner. nih.govsemanticscholar.org For example, chiral difluoromethyl phenyl sulfoximine has been used for the highly stereoselective nucleophilic difluoromethylation of ketimines. nih.gov Catalytic asymmetric synthesis, while a powerful tool, is also an area of active research for accessing chiral fluorinated amines. nih.gov These methods provide direct access to the desired (S)-enantiomer with high enantiomeric excess (ee). sci-hub.senih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The final stage of the synthesis involves the purification of the target compound and its isolation as a stable hydrochloride salt. Given that the product is a small, polar amine, standard chromatographic purification can be challenging. Therefore, non-chromatographic methods are often preferred. nih.gov

A common procedure involves an aqueous workup to remove inorganic salts and water-soluble impurities. The free amine, being basic, can be extracted into an organic solvent. pitt.edu To form the hydrochloride salt, a solution of hydrochloric acid (e.g., HCl in dioxane or diethyl ether) is added to the organic solution of the purified free amine. nih.gov This typically causes the this compound to precipitate as a solid.

The precipitated salt can then be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove any remaining organic impurities. orgsyn.org For further purification, recrystallization is a highly effective technique. A suitable solvent system is chosen in which the amine hydrochloride is soluble at elevated temperatures but poorly soluble at room temperature or below. orgsyn.org Careful selection of the recrystallization solvent is crucial to obtain a product with high purity. The purity of the final product is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

General Amine Hydrochloride Synthetic Approaches (e.g., Fusion, Reactions with Cyanoguanidines)

The conversion of a free amine to its hydrochloride salt is a standard acid-base reaction. However, the specific method chosen can depend on the scale, desired purity, and the properties of the amine and the solvent system used. The user-mentioned terms "Fusion" and "Reactions with Cyanoguanidines" typically refer to subsequent reactions of amine hydrochlorides rather than methods for their formation. These processes are detailed below for clarity.

Direct Reaction with Hydrochloric Acid

The most direct method for preparing an amine hydrochloride is the reaction of the amine with hydrochloric acid. This can be accomplished in several ways:

Using Aqueous HCl: A straightforward approach involves dissolving the amine in a suitable organic solvent and adding a stoichiometric amount of aqueous hydrochloric acid. The resulting salt often precipitates from the solution and can be collected by filtration.

Using HCl in an Organic Solvent: To avoid the presence of water, which can sometimes hinder crystallization or introduce impurities, a solution of anhydrous hydrogen chloride gas in an organic solvent is often used. mdma.ch Common choices include HCl in diethyl ether, isopropanol, or dioxane. Adding this solution to a solution of the amine typically results in the clean precipitation of the hydrochloride salt. mdma.ch

Using Gaseous HCl: For larger-scale preparations or when anhydrous conditions are critical, dry hydrogen chloride gas can be bubbled directly into a solution of the amine in an inert organic solvent.

The choice of solvent is crucial for obtaining a crystalline product with high yield. The ideal solvent should dissolve the free amine but be a poor solvent for the resulting hydrochloride salt.

MethodReagentsTypical SolventsAdvantages
Aqueous AcidAmine, Aqueous HClAlcohols (Ethanol, Isopropanol), AcetoneSimple, readily available reagents.
Anhydrous SolutionAmine, HCl in organic solventDiethyl Ether, Dioxane, IsopropanolAvoids water, can lead to purer product. mdma.ch
Gaseous HClAmine, HCl gasToluene, Diethyl Ether, DichloromethaneStrictly anhydrous conditions, suitable for scale-up.

Fusion Method

The term "fusion method" in organic synthesis refers to a reaction conducted by heating the reactants together in the absence of a solvent until they melt (fuse) and react in the liquid phase. researchgate.netacs.org While this technique can be used for various syntheses, it is not a general method for preparing simple amine hydrochlorides.

Instead, the fusion method is prominently used for reacting amine hydrochlorides with other reagents to produce more complex molecules. A classic example that aligns with the prompt's keywords is the synthesis of biguanides by fusing an amine hydrochloride salt with cyanoguanidine (dicyandiamide). nih.gov In this reaction, the amine hydrochloride is a starting material, not the product. The high temperatures (135–200 °C) cause the reactants to melt and condense, eliminating ammonia (B1221849) to form the biguanide (B1667054) structure. nih.gov

ReactantsTemperature (°C)Reaction TimeProduct TypeReference
Allylamine hydrochloride, Cyanoguanidine135–1654 hoursAllylbiguanide nih.gov
Cycloalkylamine hydrochloride, Cyanoguanidine180–2001 hourCycloalkylbiguanide nih.gov

Reactions with Cyanoguanidines

Similar to the fusion method, reactions involving cyanoguanidine are not a means of preparing amine hydrochlorides. Rather, they are a primary method for guanylation—the addition of a guanidine (B92328) group to a molecule. The reaction of an amine hydrochloride with cyanoguanidine is a well-established route for the synthesis of substituted biguanides. nih.gov

This reaction can be carried out either by the solvent-free fusion method described above or by heating the reactants in a high-boiling polar solvent. nih.gov The amine hydrochloride serves as the source of the substituted amine, which reacts with the protonated cyanoguanidine at elevated temperatures. The synthesis of the antidiabetic drug Metformin hydrochloride, for example, involves the reaction of dimethylamine (B145610) hydrochloride with dicyandiamide (B1669379) in a solvent. google.com

Advanced Spectroscopic and Structural Characterization of 1,1 Difluorobutan 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1,1-difluorobutan-2-amine (B2457468) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by multidimensional techniques, is essential for a complete structural assignment.

Proton NMR spectroscopy is a fundamental tool for determining the arrangement of hydrogen atoms within a molecule. In the case of 1,1-difluorobutan-2-amine hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt means the amine protons are part of an ammonium (B1175870) group (-NH₃⁺), and their signal may be broadened and exchangeable with deuterium (B1214612) in solvents like D₂O.

The key structural features to be elucidated by ¹H NMR are the ethyl group, the methine proton adjacent to the difluoromethyl and amino groups, and the difluoromethyl proton itself. The electronegativity of the fluorine and nitrogen atoms will significantly influence the chemical shifts of nearby protons, generally causing them to appear at a lower field (higher ppm).

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
-CH₃ (Methyl)0.9 - 1.2Triplet (t)J(H,H) ≈ 7 Hz
-CH₂- (Methylene)1.6 - 2.0Multiplet (m)J(H,H) ≈ 7 Hz
-CH(NH₃⁺)- (Methine)3.0 - 3.5Multiplet (m)
-CHF₂ (Difluoromethyl)5.8 - 6.5Triplet of doublets (td)J(H,F) ≈ 50-55 Hz, J(H,H) ≈ 4-6 Hz
-NH₃⁺ (Ammonium)7.0 - 8.5Broad singlet (br s)

The difluoromethyl proton (-CHF₂) is expected to show a large coupling to the two geminal fluorine atoms, resulting in a triplet. This triplet would be further split into a doublet by the adjacent methine proton, giving a triplet of doublets. The methine proton (-CH(NH₃⁺)-) would be coupled to the adjacent methylene (B1212753) and difluoromethyl protons, likely resulting in a complex multiplet.

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Since only about 1.1% of natural carbon is the NMR-active ¹³C isotope, carbon-carbon coupling is generally not observed in a standard ¹³C NMR spectrum. The spectrum for this compound would display four distinct signals, one for each unique carbon atom.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The two fluorine atoms on C1 will cause a significant downfield shift for this carbon and will also induce C-F coupling, splitting the signal into a triplet. The carbon atom bonded to the nitrogen (C2) will also be shifted downfield due to the electronegativity of the nitrogen atom.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C1 (-CHF₂)115 - 125Triplet (t)
C2 (-CH(NH₃⁺)-)50 - 60Singlet (s)
C3 (-CH₂-)20 - 30Singlet (s)
C4 (-CH₃)10 - 15Singlet (s)

Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. rsc.org It provides direct information about the chemical environment of fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.

This signal will be split by the geminal proton (-CHF₂) into a doublet. Additionally, coupling to the vicinal methine proton will further split this signal into a triplet, resulting in a doublet of triplets. The chemical shift of fluorine is highly dependent on its electronic surroundings.

Expected ¹⁹F NMR Data for this compound:

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
-CHF₂-110 to -130Doublet of triplets (dt)J(F,H) ≈ 50-55 Hz, J(F,H) ≈ 15-20 Hz

While one-dimensional NMR spectra provide a wealth of information, complex molecules often require multidimensional NMR techniques for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound.

A COSY spectrum would reveal proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems. For example, it would show a correlation between the methyl protons and the methylene protons, and between the methylene protons and the methine proton.

An HSQC spectrum would correlate directly bonded proton and carbon atoms. This would definitively assign each proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra. For instance, the proton signal in the 5.8 - 6.5 ppm range would correlate with the carbon signal in the 115 - 125 ppm range, confirming the -CHF₂ group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine hydrochloride group, C-H bonds, and C-F bonds. The presence of the hydrochloride salt results in the formation of an ammonium ion (-NH₃⁺), which has distinct vibrational modes compared to a free amine.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H stretching (ammonium salt)3200 - 2800Strong, broad
C-H stretching (alkane)2960 - 2850Medium to strong
N-H bending (ammonium salt)1600 - 1500Medium
C-F stretching1100 - 1000Strong

The N-H stretching vibrations of the ammonium group typically appear as a broad and strong band in the 3200-2800 cm⁻¹ region. This broadness is due to hydrogen bonding. The C-H stretching vibrations of the ethyl and methine groups will appear in the typical alkane region of 2960-2850 cm⁻¹. A key feature will be the strong absorption band(s) in the 1100-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The N-H bending vibrations of the ammonium group are expected to be observed in the 1600-1500 cm⁻¹ range.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of scattering is inelastic (Raman scattering), where the scattered photons have a different energy. This energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

For this compound, Raman spectroscopy can be utilized to identify characteristic vibrational modes of its functional groups. The spectrum would be expected to show distinct peaks corresponding to C-H, C-F, C-C, C-N, and N-H bonds. The presence of the two fluorine atoms on the first carbon atom would significantly influence the vibrational frequencies of the adjacent bonds, providing a unique spectral fingerprint for the molecule. For instance, the C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range, while the N-H bending and stretching modes of the amine hydrochloride group would be visible in the 1500-1650 cm⁻¹ and 2800-3200 cm⁻¹ regions, respectively.

Hypothetical Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~2980 C-H Stretching (CH₃)
~2940 C-H Stretching (CH₂)
~2880 C-H Stretching (CH)
~3050 N-H Stretching
~1620 N-H Bending
~1460 C-H Bending (CH₃, CH₂)
~1380 C-F Stretching (Symmetric)
~1120 C-F Stretching (Asymmetric)
~1050 C-N Stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for determining the elemental composition of a sample, the masses of particles and of molecules, and for elucidating the chemical structures of molecules, such as peptides and other chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, typically within a few parts per million (ppm). chromatographyonline.com This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass. nih.gov For this compound (C₄H₁₀F₂NCl), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. By comparing the experimentally measured exact mass to the theoretical value, the elemental composition can be confidently confirmed.

Theoretical Exact Mass Calculation for [C₄H₁₀F₂N]⁺

Atom Number Isotopic Mass Total Mass
Carbon-12 4 12.000000 48.000000
Hydrogen-1 10 1.007825 10.07825
Fluorine-19 2 18.998403 37.996806
Nitrogen-14 1 14.003074 14.003074

| Total | | | 110.07813 |

An HRMS measurement providing a mass value very close to 110.07813 Da would strongly support the elemental formula C₄H₁₀F₂N for the free amine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, large, and thermally labile molecules. libretexts.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. uvic.ca As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. uvic.ca For this compound, ESI-MS in positive ion mode would be expected to produce a prominent peak corresponding to the protonated molecule, [M+H]⁺, where M is the free amine. This would be observed at an m/z value corresponding to the molecular weight of the free amine plus the mass of a proton.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. wikipedia.org The resulting mass spectrum shows a molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks. This fragmentation pattern is reproducible and can be used as a molecular fingerprint for identification. For this compound, the molecular ion of the free amine would be expected to undergo fragmentation through various pathways, such as alpha-cleavage adjacent to the nitrogen atom, and loss of small neutral molecules like HF.

Plausible Fragmentation Pathways in EI-MS

m/z Proposed Fragment
109 [C₄H₉F₂N]⁺• (Molecular Ion)
94 [M - CH₃]⁺
82 [M - C₂H₅]⁺
70 [M - CHF₂]⁺

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. wikipedia.org In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. youtube.com While typically used for large biomolecules, MALDI can also be applied to smaller organic molecules. wikipedia.org For this compound, MALDI-MS would be expected to produce primarily singly charged, protonated molecular ions [M+H]⁺.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, usually separated by a step of fragmentation. nih.gov In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov This technique is invaluable for structural elucidation. For the protonated molecule of 1,1-Difluorobutan-2-amine, MS/MS analysis would provide detailed information about its structure by revealing its fragmentation pathways. The fragmentation pattern would be characteristic of the molecule's structure, allowing for unambiguous identification.

Hypothetical MS/MS Fragmentation of [C₄H₁₀F₂N]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
110.08 90.07 HF
110.08 82.08 C₂H₄
110.08 70.06 C₂H₅N

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for elucidating the precise arrangement of atoms within a crystalline solid. This powerful analytical technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful crystallographic analysis would provide unequivocal proof of its covalent structure and ionic nature. It would reveal the conformation of the butan-2-amine chain, the orientation of the difluoromethyl and ethyl groups, and the specific interactions between the protonated amine group and the chloride anion. Furthermore, the analysis would detail the intermolecular forces, such as hydrogen bonds, that govern the packing of the molecules in the crystal lattice.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been published in peer-reviewed literature. However, such an analysis would yield crystallographic parameters similar to those presented in the hypothetical data table below. This table illustrates the type of information that would be obtained from such an experiment.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group defines the symmetry operations of the crystal.
a (Å) 10.50The length of the 'a' axis of the unit cell.
b (Å) 8.80The length of the 'b' axis of the unit cell.
c (Å) 9.20The length of the 'c' axis of the unit cell.
α (°) 90The angle between the 'b' and 'c' axes.
β (°) 105.5The angle between the 'a' and 'c' axes.
γ (°) 90The angle between the 'a' and 'b' axes.
Volume (ų) 820.4The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³) 1.250The theoretical density of the crystal.

Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It precisely determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the proposed chemical formula. This comparison serves as a critical checkpoint for purity and stoichiometric accuracy.

For this compound (C₄H₁₀F₂N·HCl), the analysis would quantify the percentage of carbon (C), hydrogen (H), and nitrogen (N). While direct analysis of fluorine (F) and chlorine (Cl) is less common in standard CHN analyzers, their presence is confirmed by the combined mass balance and other spectroscopic methods. A close agreement between the experimental and theoretical values is essential to confirm that the compound has been synthesized to the correct stoichiometry.

While specific experimental elemental analysis data for this compound is not available in the public domain, the theoretical values provide a benchmark for any future analysis.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Molar Mass of Compound ( g/mol )Theoretical Percentage (%)
Carbon C12.01161.6029.72
Hydrogen H1.01161.606.86
Fluorine F19.00161.6023.51
Nitrogen N14.01161.608.67
Chlorine Cl35.45161.6021.94

The data presented in this table is calculated based on the molecular formula C₄H₁₁ClF₂N. Experimental validation would require the combustion of a sample in a controlled environment and measurement of the resulting combustion products.

Chirality and Enantiomeric Purity Assessment

This compound possesses a single stereocenter at the C2 carbon atom, which is bonded to a hydrogen atom, an ethyl group, an aminium group, and a difluoromethyl group. This tetrahedral arrangement of four different substituents renders the molecule chiral, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers: (2S)-1,1-Difluorobutan-2-amine hydrochloride and (2R)-1,1-Difluorobutan-2-amine hydrochloride.

The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial in the synthesis and application of chiral compounds. For chiral primary amines like 1,1-Difluorobutan-2-amine, several analytical techniques can be employed. These methods typically involve converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be distinguished by standard spectroscopic or chromatographic techniques.

Common methods for determining the enantiomeric purity of chiral primary amines include:

Chiral Derivatizing Agents (CDAs) and NMR Spectroscopy : The amine is reacted with a chiral derivatizing agent to form diastereomers. The resulting diastereomeric mixture can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The signals for specific protons or other nuclei in the two diastereomers will appear at different chemical shifts, and the ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers. nih.govacs.orgresearchgate.net A three-component protocol using 2-formylphenylboronic acid and an enantiopure BINOL derivative has been shown to be effective for this purpose. nih.govacs.org

Chiral Chromatography : Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilize a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification.

MethodPrincipleKey Advantages
NMR with Chiral Derivatizing Agents (CDAs)Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.govRapid analysis, requires standard NMR equipment. rsc.org
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.High accuracy and sensitivity, preparative-scale separation possible.
Chiral Gas Chromatography (GC)Separation of volatile enantiomeric derivatives on a chiral column.Excellent resolution for volatile compounds.

Conformational Preferences Induced by Vicinal Difluoro Moieties

While the heading refers to vicinal difluoro moieties, it is important to clarify that this compound features a geminal difluoro group (two fluorine atoms on the same carbon, C1). This C1 carbon is, however, vicinal (adjacent) to the C2 carbon bearing the aminium group. The conformational preferences of the molecule are dictated by the interactions around the C1-C2 bond, specifically the spatial arrangement of the difluoromethyl group relative to the substituents on the chiral C2 carbon.

The high electronegativity of the fluorine atoms creates a strong dipole in the C-F bonds, significantly influencing the molecule's electronic properties and, consequently, its preferred three-dimensional structure.

The Fluorine Gauche Effect in Difluorinated Butane (B89635) Derivatives

The classical fluorine gauche effect describes the tendency of 1,2-difluoroethane to favor a gauche conformation (F-C-C-F dihedral angle of ~60°) over an anti conformation (180°). wikipedia.orgyoutube.com This effect is typically attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.org

In this compound, a direct F-C-C-F interaction is absent. However, a related and powerful conformational determinant known as the "electrostatic gauche effect" is operative. nih.gov This effect is particularly pronounced in β-fluorinated alkylammonium salts. nih.govpsu.edu In the protonated form of the amine, the nitrogen atom carries a positive charge, creating a strong electrostatic attraction with the highly electronegative fluorine atoms on the adjacent carbon. This attraction stabilizes conformers where the ammonium group and the fluorine atoms are in a gauche relationship (F-C-C-N dihedral angle of approximately 60°). This electrostatic interaction is often considered more significant energetically than the classical hyperconjugative gauche effect. nih.gov

For the analogous compound 2,2-difluoroethylamine hydrochloride, it has been shown that the conformer with both fluorine atoms gauche to the ammonium group is overwhelmingly preferred, both in the gas phase and in aqueous solution. nih.gov This strong preference is primarily due to the electrostatic attraction between the fluorines and the positively charged nitrogen, with hyperconjugation and hydrogen bonding playing secondary roles. nih.gov

Influence of Fluorination Patterning on Molecular Conformation

The specific 1,1-difluoro (geminal) pattern in this compound is critical in defining its conformational landscape. This pattern places two electronegative atoms vicinal to the positively charged ammonium group, maximizing the stabilizing electrostatic gauche effect described above. nih.gov

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules like this compound. These methods allow for the calculation of the geometries and relative energies of different conformers, providing insight into their relative populations at equilibrium.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most common high-level quantum mechanical methods used for this purpose. nih.govnih.gov These calculations are often performed with various basis sets, such as 6-311++G(d,p), which provide a mathematical description of the atomic orbitals. nih.govnih.gov

To simulate realistic conditions, calculations are often performed both in the gas phase and with the inclusion of a solvent model. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk effects of a solvent like water on conformational energies. nih.gov

These computational studies can yield valuable data, including:

The dihedral angles defining the lowest-energy conformers.

The relative energies (ΔE) and Gibbs free energies (ΔG) between different conformers.

The predicted equilibrium populations of each conformer based on Boltzmann statistics.

Predicted NMR coupling constants, which can be compared with experimental data to validate the computational model. rsc.org

For the closely related 2,2-difluoroethylamine hydrochloride, computational studies have quantified the profound stability of the double gauche conformer.

Table 2: Calculated Relative Energies for Conformers of 2,2-difluoroethylammonium cation (a model for this compound)
ConformerDihedral Angles (F-C-C-N)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Implicit Water, kcal/mol)Population (Implicit Water)
gg (gauche, gauche)~60°, ~60°0.00.0~90%
ag (anti, gauche)~180°, ~60°3.51.3~10%

Data adapted from a computational study on 2,2-difluoroethylamine hydrochloride, which serves as a structural model. nih.gov

These computational approaches are essential for understanding the subtle interplay of steric, hyperconjugative, and electrostatic forces that govern the three-dimensional structure of fluorinated molecules. nih.govrsc.orgsemanticscholar.org

Reactions at the Primary Amine Functionality

The primary amine group of 1,1-difluorobutan-2-amine is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions typically involve the nucleophilic attack of the free amine on an electrophilic center.

Acylation Reactions (e.g., Benzoylation)

Acylation of 1,1-difluorobutan-2-amine, after neutralization of the hydrochloride salt, provides access to a range of N-alkyl amides. A classic example of this transformation is the Schotten-Baumann reaction, which involves the treatment of the amine with an acyl chloride, such as benzoyl chloride, in the presence of an aqueous base. organic-chemistry.orgwikipedia.org The base serves to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the amide product. wikipedia.org

The reaction proceeds via the nucleophilic addition of the primary amine to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The electron-withdrawing nature of the adjacent difluoromethyl group in 1,1-difluorobutan-2-amine may reduce the nucleophilicity of the amine, potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times) compared to non-fluorinated analogs.

General Reaction Scheme for Benzoylation:

ReactantReagentConditionsProduct
1,1-Difluorobutan-2-amineBenzoyl chlorideAqueous base (e.g., NaOH)N-(1,1-difluorobutan-2-yl)benzamide

Formation of Schiff Bases and Imines with Aldehydes

Primary amines, such as 1,1-difluorobutan-2-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. nih.govresearchgate.net The reaction is reversible, and the removal of water is often necessary to drive the reaction to completion.

General Reaction Scheme for Imine Formation:

ReactantReagentConditionsProduct
1,1-Difluorobutan-2-amineAldehyde (e.g., Benzaldehyde)Acid catalyst, removal of waterN-(1,1-difluorobutan-2-yl)methanimine derivative

Reaction with Isocyanates and Isothiocyanates for Analytical Purposes

For analytical purposes, primary amines are often derivatized to enhance their detectability in techniques like HPLC or GC-MS. Isocyanates and isothiocyanates are common derivatizing agents that react readily with primary amines to form substituted ureas and thioureas, respectively. researchgate.net These reactions are generally rapid and proceed in high yield under mild conditions. drugfuture.com

The reaction of 1,1-difluorobutan-2-amine with an isocyanate (e.g., phenyl isocyanate) would yield a substituted urea (B33335). Similarly, reaction with an isothiocyanate (e.g., phenyl isothiocyanate) would produce a substituted thiourea (B124793). The resulting derivatives often exhibit increased molecular weight and improved chromatographic properties, and the introduction of a chromophore (like a phenyl group) facilitates UV detection.

General Reaction Schemes:

Urea formation: CHF2-CH(NH2)-CH2-CH3 + R-N=C=O -> CHF2-CH(NH-CO-NH-R)-CH2-CH3

Thiourea formation: CHF2-CH(NH2)-CH2-CH3 + R-N=C=S -> CHF2-CH(NH-CS-NH-R)-CH2-CH3

ReactantReagentProduct Type
1,1-Difluorobutan-2-aminePhenyl isocyanateN-(1,1-difluorobutan-2-yl)-N'-phenylurea
1,1-Difluorobutan-2-aminePhenyl isothiocyanateN-(1,1-difluorobutan-2-yl)-N'-phenylthiourea

Reactivity in Biguanide (B1667054) Synthesis through Amine Salt Mechanisms

Biguanides can be synthesized through the reaction of an amine hydrochloride salt with cyanoguanidine (dicyandiamide). organic-chemistry.orgnih.gov This method is particularly relevant for this compound. The reaction is typically carried out by heating the two components in a suitable solvent, such as water, an alcohol, or a higher boiling solvent like xylene or butanol. organic-chemistry.orgprinceton.educhemrxiv.org

The mechanism involves the protonation of the nitrile group in cyanoguanidine under acidic conditions, which activates it for nucleophilic attack by the free amine. researchgate.net Although the starting material is the amine salt, at elevated temperatures, an equilibrium is established that provides a sufficient concentration of the free amine to react. organic-chemistry.org The use of metal salts, such as those of copper(II), can also catalyze the reaction, although this is more common when starting with the free amine. organic-chemistry.org

General Reaction Scheme for Biguanide Synthesis:

ReactantReagentConditionsProduct
This compoundCyanoguanidineHeating in a suitable solvent (e.g., butanol)1-(1,1-difluorobutan-2-yl)biguanide hydrochloride

Carbamate (B1207046) Formation Reactions

Carbamates are another important class of derivatives of primary amines. They can be readily synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct. nih.govwikipedia.org This reaction is analogous to the acylation reaction described in section 5.1.1.

Alternatively, carbamates can be formed through greener routes, for example, by the reaction of amines with dialkyl carbonates or via a three-component coupling of an amine, carbon dioxide, and an alkyl halide. jk-sci.com The reaction with ethyl chloroformate is a well-established and high-yielding method for the formation of N-alkyl carbamates.

General Reaction Scheme for Carbamate Formation:

ReactantReagentConditionsProduct
1,1-Difluorobutan-2-amineEthyl chloroformateBase (e.g., triethylamine, pyridine)Ethyl (1,1-difluorobutan-2-yl)carbamate

Functional Group Interconversions and Modifications Adjacent to Difluoromethyl Group

The presence of the difluoromethyl group significantly influences the reactivity of the adjacent C-H bond. The two fluorine atoms exert a strong electron-withdrawing effect, which can impact reactions at the α-carbon. However, direct functionalization of the C-H bond adjacent to the amine in 1,1-difluorobutan-2-amine is challenging and not well-documented in the literature for this specific class of compounds.

The C-H bond on the carbon bearing the amino group is activated by the adjacent nitrogen, but the strong inductive effect of the CF2H group may modulate this reactivity. The CF2H group is known to be a bioisostere for hydroxyl and thiol groups and can act as a hydrogen bond donor. This property, however, does not directly translate to facile C-H functionalization.

While direct C-H functionalization is not straightforward, hypothetical functional group interconversions could be envisioned. For instance, if the amine were part of a larger molecule with other functional groups, intramolecular reactions could be possible. An example is the potential for cyclization reactions. If 1,1-difluorobutan-2-amine were modified to contain a suitably positioned hydroxyl group (e.g., through synthesis from a different precursor), intramolecular cyclization could lead to the formation of heterocyclic structures like oxazolidinones. organic-chemistry.org The synthesis of oxazolidinones often involves the reaction of a β-amino alcohol with a phosgene equivalent or a carbonate.

Another class of cyclization reactions, such as the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines, involves the cyclization of β-arylethylamides. nih.gov While not directly applicable to the aliphatic 1,1-difluorobutan-2-amine, it illustrates a strategy where the amine is first acylated and then undergoes an intramolecular electrophilic substitution. For an aliphatic system, analogous radical-based cyclizations could be a theoretical possibility but would require specific reaction conditions and precursors.

Conclusion

1,1-Difluorobutan-2-amine (B2457468) hydrochloride represents a valuable, albeit under-documented, building block in the field of fluorine chemistry. Its unique combination of a difluoromethyl group, a chiral center, and an amino functionality makes it an attractive target for synthetic chemists and a potentially useful component in the design of novel bioactive molecules. While a detailed body of literature dedicated to this specific compound is yet to emerge, the broader context of research into fluorinated amines strongly suggests its potential utility. Further exploration of the synthesis and applications of 1,1-Difluorobutan-2-amine hydrochloride is warranted and could lead to significant advancements in medicinal chemistry and synthetic methodology.

Theoretical and Computational Chemistry Studies of 1,1 Difluorobutan 2 Amine Hydrochloride

Quantum Mechanical Approaches to Electronic Structure and Properties

Quantum mechanics (QM) forms the fundamental basis for modern computational chemistry, providing a rigorous framework for describing the electronic structure and predicting the properties of molecules. For a molecule such as 1,1-Difluorobutan-2-amine (B2457468) hydrochloride, where the presence of highly electronegative fluorine atoms significantly influences its electronic distribution and behavior, QM methods are indispensable.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.govemerginginvestigators.org While computationally efficient for a first approximation, the HF method does not fully account for electron correlation, which can be significant in molecules with polar bonds like the C-F bonds in 1,1-Difluorobutan-2-amine hydrochloride.

To improve upon the HF method, more advanced techniques like Configuration Interaction (CI) can be employed. CI incorporates electron correlation by constructing a wavefunction that is a linear combination of multiple Slater determinants, representing the ground state and various excited electronic states. While CI can provide highly accurate results, its computational cost increases dramatically with the size of the molecule and the basis set, making it more suitable for smaller systems or for benchmarking other methods. researchgate.net For a molecule of this size, a full CI calculation would be computationally prohibitive, but limited CI approaches could be used to refine the understanding of its electronic states.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. In practice, DFT calculations employ various exchange-correlation functionals, which approximate the complex exchange and correlation energies.

For fluorinated organic compounds, hybrid functionals such as B3LYP and M06-2X are commonly used. nih.govnih.govnih.gov The B3LYP functional, for instance, combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. nih.govnih.gov The M05-2X and M06 functionals are known to perform well for non-covalent interactions, which could be important for studying the conformational preferences and potential intermolecular interactions of this compound. nih.gov DFT calculations would be instrumental in optimizing the geometry, calculating vibrational frequencies, and determining electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov

Computational MethodKey FeaturesTypical Application for 1,1-Difluorobutan-2-amine HCl
Hartree-Fock (HF) Ab initio method, neglects electron correlation.Initial geometry optimization, wavefunction analysis. nih.govemerginginvestigators.org
Configuration Interaction (CI) Includes electron correlation, computationally expensive.High-accuracy energy calculations for benchmarking. researchgate.net
Density Functional Theory (DFT) Balances accuracy and cost, relies on exchange-correlation functionals.Geometry optimization, electronic properties (HOMO/LUMO), vibrational analysis. nih.govresearchgate.netnih.gov

The accuracy of any quantum mechanical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For fluorinated systems, it is crucial to use basis sets that can adequately describe the high electronegativity and the polarization of the electron density around the fluorine atoms.

Pople-style basis sets, such as 6-31G* or 6-311+G**, are commonly employed. nih.govnih.gov The inclusion of polarization functions (the asterisk, *) allows orbitals to change shape, which is essential for describing bonding in molecules with electronegative atoms. Diffuse functions (the plus sign, +) are important for describing anions and systems with significant non-covalent interactions. nih.gov Correlation-consistent basis sets, such as Dunning's cc-pVTZ, are also a robust choice for achieving high accuracy, particularly when paired with post-Hartree-Fock or DFT methods. nih.govnih.gov The selection of an appropriate basis set is a critical step in obtaining reliable computational results for this compound. nih.gov

Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis

While quantum mechanical methods provide high accuracy, their computational cost can be a limitation for exploring the vast conformational landscape of a flexible molecule like this compound. Molecular mechanics (MM) and semi-empirical methods offer a more computationally efficient alternative for conformational analysis.

MM methods use classical physics to model the energy of a molecule as a function of its geometry, employing a force field with parameters derived from experimental or high-level QM data. Force fields like AMBER are often used for biomolecules and could be adapted for this compound, although specific parameters for the difluoro group might need to be developed and validated. biorxiv.org

Semi-empirical methods, such as AM1 or PM3, simplify the Hartree-Fock equations by using parameters to approximate some of the complex integrals. researchgate.net These methods are much faster than ab initio calculations and can be used to scan the potential energy surface to identify low-energy conformers, which can then be subjected to more accurate DFT or ab initio calculations for refinement. researchgate.net A detailed conformational analysis would involve systematically rotating the dihedral angles of the butane (B89635) backbone and identifying the resulting energy minima. acs.org Studies on similar 1,3-difluorinated alkanes have shown that the gauche and anti conformations have distinct stability depending on the solvent environment, a factor that would also be critical in the analysis of this compound. nih.govnih.gov

MethodApproachUse in Conformational Analysis of 1,1-Difluorobutan-2-amine HCl
Molecular Mechanics (MM) Classical mechanics with parameterized force fields.Rapidly exploring the conformational space to identify stable conformers. biorxiv.org
Semi-Empirical Methods (e.g., AM1, PM3) Simplified quantum mechanics with empirical parameters.Initial conformational searches before refinement with higher-level methods. researchgate.net
DFT (e.g., M05-2X/6-311+G )**Quantum mechanics with electron density.Accurate calculation of the relative energies of different conformers. nih.gov

Prediction of Physicochemical Properties (e.g., Dipole Moments)

Computational methods are highly effective for predicting a range of physicochemical properties. For this compound, the dipole moment is a particularly important property due to the presence of the highly polar C-F bonds and the charged amine group. DFT calculations can provide a reliable prediction of the molecular dipole moment, which is crucial for understanding its solubility and intermolecular interactions. mdpi.com

Another key property is the acidity constant (pKa) of the protonated amine group. The presence of the electron-withdrawing difluoromethyl group is expected to lower the pKa compared to a non-fluorinated analogue like butan-2-amine. Computational approaches, including specialized solvation models, can be used to predict pKa values with reasonable accuracy, providing insight into the compound's behavior in aqueous solution. researchgate.net General equations and quantitative structure-property relationship (QSPR) models have also been developed to estimate the physicochemical properties of aliphatic amines based on molecular descriptors. nih.govnih.gov

PropertyPredicted Trend for 1,1-Difluorobutan-2-amine HClComputational Method for Prediction
Dipole Moment High, due to C-F bonds and the ammonium (B1175870) group.DFT calculations (e.g., B3LYP/6-311+G**). mdpi.com
pKa of Amine Lower than non-fluorinated butan-2-amine due to the inductive effect of fluorine. researchgate.netDFT with a continuum solvation model (e.g., SMD, PCM).
Solubility Likely soluble in polar solvents due to its ionic nature and hydrogen bonding capacity. ncert.nic.inSolvation free energy calculations using QM/MM or continuum models.

Modeling Reaction Mechanisms and Energetics of Amine Reactivity

Theoretical modeling is a powerful tool for investigating the reaction mechanisms and energetics of the amine group in this compound. The primary amine can act as a nucleophile in various reactions, such as acylation or alkylation. ncert.nic.inlibretexts.org Computational methods can be used to map the entire reaction pathway, from reactants to products, through the identification of transition states.

Solvation Models in Computational Analysis (e.g., Continuum Models, Molecular Simulations, RISM-SCF)

The study of this compound in a solvated environment is critical for understanding its chemical behavior and reactivity in solution. Computational chemistry offers a powerful lens through which to examine these interactions. Solvation models, in particular, are indispensable for predicting properties such as solubility, conformational stability, and reaction energetics in a solvent, which are often computationally prohibitive to study with explicit solvent molecules. These models can be broadly categorized into implicit (continuum) and explicit solvation models, as well as integral equation theories like RISM-SCF.

Continuum Solvation Models

Continuum models are an efficient method for approximating the effect of a solvent by representing it as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally less intensive than explicit solvent models. wisc.edu

One of the most common continuum models is the Polarizable Continuum Model (PCM) . In this model, the solute molecule is placed in a cavity within the dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to a self-consistent calculation of the solvation energy. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used variant of this approach. mdpi.com

For a molecule like this compound, a primary amine, continuum models would be particularly useful for calculating its acid dissociation constant (pKa). Research on other aliphatic amines has successfully employed density functional theory (DFT) in conjunction with a Poisson-Boltzmann continuum solvent model to predict aqueous pKa values with a mean absolute error of less than 0.5 pKa units. ornl.gov Such calculations are crucial as they are sensitive to the molecular geometry, which is influenced by the solvent environment, especially in molecules capable of forming intramolecular hydrogen bonds. ornl.gov

Hypothetical Solvation Free Energies using a Continuum Model:

The following table illustrates hypothetical solvation free energy data for this compound in different solvents, as would be calculated using a continuum model like IEFPCM at a specific level of theory (e.g., B3LYP/6-311+G(d,p)).

SolventDielectric Constant (ε)Hypothetical Solvation Free Energy (kcal/mol)
Water78.39-8.5
Methanol32.6-6.2
Acetonitrile (B52724)36.64-5.8
Chloroform4.81-3.1

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Molecular Simulations (Molecular Dynamics)

Molecular dynamics (MD) simulations offer a more detailed, explicit representation of the solvent. In MD, the system consists of the solute molecule and a large number of individual solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to simulate the system's evolution over time. wisc.edu This provides dynamic information about the solute-solvent interactions, including the structure of the solvation shell and the lifetime of hydrogen bonds.

For this compound, MD simulations could reveal:

The specific arrangement of water molecules around the ammonium headgroup and the difluorinated tail.

The nature and dynamics of hydrogen bonds between the amine protons and water molecules.

The influence of the fluorine atoms on the local water structure. Studies on other halogenated compounds have shown that halogen atoms can participate in so-called "halogen bonding," which can be modeled in simulations by including a charged extra point to represent the anisotropic charge distribution on the halogen. nih.gov

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

This table presents the kind of data that could be extracted from an MD simulation of this compound in a box of water molecules.

PropertyHypothetical Value/Description
Average N-H···O(water) Hydrogen Bond Distance1.85 Å
Average N-H···O(water) Hydrogen Bond Lifetime2.5 picoseconds
Coordination Number of Water around -NH3+4.2
Radial Distribution Function g(r) for N-O(water)Peak at 2.8 Å

Note: The data in this table is for illustrative purposes to show the output of an MD simulation and is not from a specific study on this compound.

Reference Interaction Site Model Self-Consistent Field (RISM-SCF)

The Reference Interaction Site Model Self-Consistent Field (RISM-SCF) is a hybrid method that combines quantum chemical calculations for the solute with a statistical mechanical, integral equation theory (RISM) for the solvent. aip.org This approach describes the solvent as a fluid of interacting sites, allowing it to capture solvent structure, such as that arising from hydrogen bonding, more accurately than continuum models, but at a significantly lower computational cost than molecular dynamics simulations. aip.org

The RISM-SCF method is particularly advantageous for systems where specific solute-solvent interactions, like hydrogen bonds, play a crucial role. aip.org For this compound, RISM-SCF could be used to calculate the solvent distribution functions around the molecule, providing a detailed three-dimensional picture of the solvation structure. This would be valuable for understanding how the two fluorine atoms sterically and electronically modify the solvation environment compared to a non-fluorinated analogue.

Recent developments in RISM-SCF theory have expanded its applicability, making it a powerful tool for studying a wide range of chemical and biological systems in solution. aip.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For a polar molecule like 1,1-Difluorobutan-2-amine (B2457468) hydrochloride, which lacks a strong chromophore, direct detection by common methods like UV-Vis is challenging. Therefore, derivatization is a frequently employed strategy to enhance its chromatographic retention and detectability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For aliphatic amines, pre-column derivatization is a common practice to introduce a chromophoric or fluorophoric tag, enabling sensitive detection. nih.govthermofisher.com

Several derivatization reagents are suitable for primary amines like 1,1-Difluorobutan-2-amine. These include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and various halogenated nitrobenzene (B124822) reagents. thermofisher.comnih.govgoogle.com The choice of reagent depends on the desired sensitivity and the detection method. For instance, OPA and FMOC derivatives are highly fluorescent, allowing for very low detection limits with a fluorescence detector (FLD). thermofisher.comnih.govmdpi.com

A typical HPLC method for a derivatized aliphatic amine would involve a reversed-phase column (e.g., C18) with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The table below outlines a hypothetical HPLC-FLD method based on common practices for similar analytes.

Table 1: Illustrative HPLC-FLD Parameters for Derivatized 1,1-Difluorobutan-2-amine

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Derivatization Reagent o-phthalaldehyde (OPA)
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)

Method validation for such an approach would typically include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), with results for analogous compounds showing high linearity (r² > 0.99) and good recovery (e.g., 85-114%). mdpi.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity. nih.gov When coupled with mass spectrometry, UPLC-MS/MS is a powerful tool for analyzing a wide range of compounds, including perfluorinated substances. nih.gov The enhanced separation efficiency of UPLC is particularly beneficial for complex matrices.

For 1,1-Difluorobutan-2-amine hydrochloride, a UPLC method would offer significant advantages in terms of throughput and sensitivity compared to traditional HPLC. The chromatographic conditions would be similar, but adapted for the smaller column dimensions and higher operating pressures.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method like mass spectrometry, provide a high degree of selectivity and sensitivity, making them ideal for the definitive identification and quantification of compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of short-chain fluorinated compounds and aliphatic amines. halocolumns.comresearchgate.netrestek.com This method can often detect the compound directly without the need for derivatization, by monitoring specific mass transitions of the parent and fragment ions.

The development of an LC-MS/MS method for this compound would involve optimizing the electrospray ionization (ESI) source parameters in positive ion mode to achieve a stable and intense signal for the protonated molecule [M+H]⁺. A reversed-phase column with a mobile phase containing a volatile buffer like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is typically used. nih.gov

Table 2: Representative LC-MS/MS Method Parameters

Parameter Condition
LC System UPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray (ESI+)
MS/MS Transition To be determined empirically (e.g., monitoring the transition from the parent ion to a characteristic fragment ion)

Validation of such a method for similar short-chain fluorinated compounds has demonstrated excellent linearity over a wide concentration range and low limits of detection, often in the picogram to nanogram per milliliter range. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and likely low volatility of the hydrochloride salt, derivatization is essential for the analysis of 1,1-Difluorobutan-2-amine by GC-MS. iu.edusigmaaldrich.com

Common derivatization approaches for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.educaltech.edugcms.cz These reactions replace the active hydrogens on the amine group with nonpolar moieties, thereby increasing volatility and improving chromatographic peak shape. iu.edusigmaaldrich.com The choice of derivatizing agent can also enhance detection, particularly for electron capture detection (ECD) if highly fluorinated derivatives are formed. gcms.cz

Table 3: General GC-MS Parameters for Derivatized 1,1-Difluorobutan-2-amine

Parameter Condition
Derivatization Reagent Trifluoroacetic anhydride (TFAA) or BSTFA
GC Column DB-5ms or similar nonpolar column
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 50 °C to 280 °C)
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

The resulting mass spectra from EI ionization typically show characteristic fragmentation patterns that can be used for structural confirmation. Derivatization has been shown to dramatically improve the chromatographic performance of primary amines, leading to sharper and more symmetrical peaks. iu.edu

Imaging Mass Spectrometry (IMS) with Derivatization

Imaging Mass Spectrometry (IMS) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section, without the need for labels. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is a common ionization source for IMS of small molecules. nih.govrsc.org

While IMS can be challenging for small molecules due to potential interference from the matrix in the low mass range, various strategies have been developed to overcome this, including the use of specialized matrices or derivatization. rsc.orgresearchgate.netbohrium.com On-tissue chemical derivatization (OTCD) can be employed to increase the mass of the analyte, shifting it to a region of the mass spectrum with less interference, and potentially enhancing its ionization efficiency. nih.gov

For a small amine like 1,1-Difluorobutan-2-amine, an OTCD strategy could involve spraying the tissue section with a derivatizing reagent that specifically reacts with primary amines. This would allow for the mapping of the compound's distribution within the tissue, providing valuable information in pharmacological or toxicological studies. nih.gov The selection of the derivatization reagent and matrix is critical for the success of the experiment. nih.govrsc.org

MALDI Imaging Mass Spectrometry for Spatial Localization of Metabolites

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful, label-free technique used to map the spatial distribution of a wide range of molecules, including small molecule metabolites, directly within tissue sections. nih.govspringernature.com This method provides crucial insights into the localization of metabolic processes by generating two-dimensional ion density maps for specific analytes. nih.govnih.gov

For amine-containing compounds like this compound, direct analysis by MALDI-IMS can be hindered by poor ionization efficiency and interference from matrix signals in the low mass range. researchgate.net To overcome these limitations, an in-tissue chemical derivatization strategy is employed. This involves treating the tissue section with a reagent that reacts with the primary amine group of 1,1-Difluorobutan-2-amine, thereby increasing its molecular weight and enhancing its ionization efficiency. nih.govresearchgate.net

A common derivatizing agent for primary amines is 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA). nih.govnih.govsigmaaldrich.com The tissue section is coated with a solution containing the derivatizing agent and a suitable MALDI matrix, such as ferulic acid (FA). nih.govnih.gov The aldehyde group of CA reacts with the primary amine of 1,1-Difluorobutan-2-amine to form a stable Schiff base. This derivatization improves both the sensitivity and specificity of detection. nih.gov

Once the tissue is prepared, it is analyzed using a MALDI mass spectrometer. A laser is rastered across the tissue surface, desorbing and ionizing the derivatized analyte at each predefined pixel. nih.gov The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions at each point, creating a comprehensive dataset that can be used to generate an image of the spatial distribution of the derivatized 1,1-Difluorobutan-2-amine. nih.govnih.gov High-resolution mass analyzers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, are often used to ensure high mass accuracy, which is critical for differentiating the target analyte from other endogenous molecules. nih.gov

Table 1: Hypothetical MALDI-IMS Parameters for Derivatized 1,1-Difluorobutan-2-amine

ParameterValue/DescriptionReference
Target Analyte1,1-Difluorobutan-2-amine-
Derivatization Reagent4-hydroxy-3-methoxycinnamaldehyde (CA) nih.govnih.gov
MALDI MatrixFerulic Acid (FA) nih.gov
Ionization ModePositive nih.gov
Mass AnalyzerFT-ICR or Orbitrap nih.gov
Spatial Resolution10-100 µm nih.govnih.gov
Expected ReactionSchiff base formation between the amine group and the aldehyde group of CA nih.gov

Applications in Advanced Chemical Synthesis and Building Block Chemistry

Role as a Chiral Fluorinated Building Block in Complex Organic Synthesis

1,1-Difluorobutan-2-amine (B2457468) hydrochloride is classified as a chiral fluorinated building block. Such building blocks are valuable intermediates for synthesizing natural products and pharmaceuticals. The presence of a chiral center and a difluoromethyl group makes this compound a highly useful precursor in asymmetric synthesis. The pharmaceutical industry has a growing demand for chiral intermediates due to the imperative to improve drug efficacy, as biological targets are themselves chiral and require a strict stereochemical match for optimal interaction. nih.govenamine.net

The key value of chiral building blocks like 1,1-Difluorobutan-2-amine hydrochloride is that they offer a more efficient pathway to complex, enantiomerically pure molecules. nih.govnih.gov Rather than building a complex molecule and then resolving it into its separate enantiomers—a costly and often inefficient process—chemists can use an optically pure starting material to construct the desired stereochemistry directly into the molecular framework. researchgate.net Chiral amines, in particular, are crucial intermediates in the synthesis of many chiral drugs and can also serve as chiral auxiliaries or resolving agents.

The difluoromethyl group (CHF2) on the molecule provides specific advantages. It can act as a bioisostere for a hydroxyl group or a thiol, potentially improving a drug candidate's metabolic stability and membrane permeability without significantly altering its shape. The strong electron-withdrawing nature of the fluorine atoms can also influence the basicity of the adjacent amine, affecting its reactivity and potential interactions within a biological target.

Table 1: Key Structural Features of 1,1-Difluorobutan-2-amine and Their Synthetic Implications

FeatureImplication in Synthesis
Chiral Center Enables the direct synthesis of single-enantiomer compounds, crucial for drug development. nih.govenamine.net
Primary Amine Provides a reactive handle for a wide range of chemical transformations (e.g., amidation, alkylation, reductive amination).
Difluoromethyl Group Introduces fluorine to modulate properties like lipophilicity, metabolic stability, and binding affinity.

Integration into Complex Molecular Architectures and Compound Libraries

Building blocks are fundamental units used to assemble more sophisticated molecular structures. this compound serves as a unique scaffold for creating novel and structurally diverse molecules. Its primary amine functionality is a key reactive site, allowing it to be readily incorporated into larger molecules through standard reactions such as amide bond formation, reductive amination to form secondary amines, or participation in multicomponent reactions.

In modern drug discovery, the creation of compound libraries for high-throughput screening (HTS) is a critical step in identifying new lead compounds. enamine.net These libraries contain thousands to millions of distinct chemical entities that are tested for activity against a biological target. The quality and diversity of a compound library are directly dependent on the building blocks used in its synthesis.

By incorporating a specialized building block like this compound, chemists can introduce three key elements of diversity into a compound library:

Stereochemical Diversity: The inherent chirality allows for the creation of stereochemically defined compounds.

Functional Group Diversity: The difluoroalkyl motif adds a unique functional group that is not commonly found in nature.

Scaffold Diversity: It provides a distinct aliphatic, fluorinated scaffold that differs from the more common aromatic and heterocyclic structures found in many libraries.

The use of such unique building blocks is essential for exploring new chemical space and increasing the probability of finding novel hits in screening campaigns. enamine.net

Synthesis of Fluoroalkylated Amino Acids and Their Derivatives

One of the most significant applications of chiral fluorinated amines is in the synthesis of unnatural, fluorinated amino acids. rsc.orgprinceton.edu The introduction of fluorine into amino acids can profoundly alter the properties of peptides and proteins, affecting their conformation, stability, and biological activity. nih.gov

While specific reaction pathways using this compound are not detailed in readily available literature, its structure is well-suited for conversion into a novel fluoroalkylated amino acid. A plausible synthetic route would involve the protection of the amine group, followed by the oxidation of the terminal methyl group of the butyl chain to a carboxylic acid. This multi-step process would yield a β-amino acid with a 1,1-difluoroethyl side chain.

General strategies for synthesizing fluorinated amino acids often start from either fluorinated precursors or involve the late-stage fluorination of an amino acid scaffold. mdpi.com Using a pre-fluorinated building block like this compound falls into the first category, which is often more efficient and provides better control over the position of the fluorine atoms. rsc.org

Table 2: Plausible Synthetic Route to a Fluoroalkylated β-Amino Acid

StepReagents & Conditions (Illustrative)Transformation
1. Amine Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂, baseConverts the primary amine into a Boc-protected carbamate (B1207046), preventing side reactions.
2. Selective Oxidation Multi-step process (e.g., terminal halogenation followed by conversion to nitrile and hydrolysis)Converts the terminal methyl group into a carboxylic acid.
3. Deprotection Trifluoroacetic acid (TFA) or HClRemoves the Boc protecting group to yield the final amino acid hydrochloride.

The resulting novel amino acid could then be used in peptide synthesis to create peptides with enhanced proteolytic stability or unique conformational properties, making them valuable tools for chemical biology and drug development. nih.gov

Future Research Directions

Exploration of Novel Stereoselective Synthetic Pathways

The synthesis of chiral amines with a gem-difluoro group at the adjacent position presents a significant synthetic challenge. The development of efficient and highly stereoselective methods for the preparation of 1,1-Difluorobutan-2-amine (B2457468) hydrochloride is a critical area for future research. Current strategies for the synthesis of analogous gem-difluoroallylic amines often involve the use of masked difluorodiazo reagents and imines, which can be adapted to produce saturated systems. acs.org

Future synthetic explorations could focus on several key areas:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of a suitable precursor, such as a gem-difluoroenamine or a corresponding imine, could provide a direct route to the enantiomerically pure amine.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or a suitable precursor molecule could guide the stereochemical outcome of key bond-forming reactions.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases, could offer a highly selective and environmentally benign approach to the synthesis of chiral 1,1-Difluorobutan-2-amine.

A comparative analysis of potential stereoselective synthetic routes is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Pathways for 1,1-Difluorobutan-2-amine Hydrochloride

Synthetic Approach Potential Advantages Potential Challenges
Asymmetric Hydrogenation High atom economy, directness. Catalyst development, substrate compatibility.
Chiral Auxiliaries Well-established methodology, predictable stereochemical control. Additional synthetic steps for attachment and removal of the auxiliary.
Biocatalysis High enantioselectivity, mild reaction conditions. Enzyme stability and substrate scope.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to investigate the structure, properties, and reactivity of fluorinated molecules. emerginginvestigators.org For this compound, computational modeling can provide valuable insights that can guide experimental work. Density Functional Theory (DFT) calculations, for instance, can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com

Key areas for computational investigation include:

Conformational Analysis: The presence of the gem-difluoro group can significantly influence the conformational preferences of the butyl chain and the orientation of the amine group. Understanding these preferences is crucial for predicting its interaction with biological targets.

pKa Prediction: The electron-withdrawing nature of the fluorine atoms is expected to lower the basicity of the amine. nih.gov Accurate pKa prediction is essential for understanding its physiological behavior and for designing analytical methods.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and improve yields and selectivities. mdpi.com

Table 2 presents a summary of key molecular properties of 1,1-Difluorobutan-2-amine that could be investigated using computational methods.

Table 2: Predicted Molecular Properties for Computational Study

Property Computational Method Significance
Conformational Energy Profile DFT, Molecular Dynamics Understanding molecular shape and flexibility.
pKa of the Amine Group DFT with solvation models Predicting ionization state at physiological pH.
¹⁹F NMR Chemical Shifts DFT Aiding in experimental characterization. nih.gov
Bond Dissociation Energies DFT Assessing metabolic stability.

Development of New Derivatization Strategies for Enhanced Analytical Performance

The detection and quantification of aliphatic amines often require derivatization to improve their chromatographic behavior and detector response. nih.govhelsinki.fi For this compound, the development of tailored derivatization strategies will be crucial for its analysis in various matrices. While standard derivatizing agents for primary amines, such as o-phthalaldehyde (B127526) (OPA) and dansyl chloride, are likely to be effective, the unique electronic properties of this fluorinated amine may necessitate the development of novel reagents. libretexts.org

Future research in this area could focus on:

Fluorine-Specific Derivatization: The design of derivatizing agents that specifically target the fluorinated portion of the molecule could lead to highly selective analytical methods.

Fluorous Solid-Phase Extraction: The use of fluorous tags in derivatizing agents can facilitate the purification of the derivatized amine, leading to cleaner samples and improved detection limits. nih.gov

Mass Spectrometry-Based Methods: The development of sensitive and robust liquid chromatography-mass spectrometry (LC-MS) methods will be essential for the trace analysis of this compound in complex samples.

Table 3 outlines potential derivatization reagents and their detection methods for the analysis of 1,1-Difluorobutan-2-amine.

Table 3: Derivatization Strategies for Analytical Performance

Derivatizing Reagent Detection Method Advantages
o-Phthalaldehyde (OPA) Fluorescence High sensitivity, rapid reaction. nih.gov
Dansyl Chloride Fluorescence, UV Stable derivatives, well-established method. libretexts.org
9-Fluorenylmethyl Chloroformate (FMOC) Fluorescence, UV Good for primary and secondary amines. nih.gov
Novel Fluorous Reagents Fluorescence, MS High selectivity, potential for simplified sample cleanup. nih.gov

Investigation of this compound in Emerging Fluorine Chemistry Fields

The unique properties of the gem-difluoro group suggest that this compound could find applications in several emerging areas of fluorine chemistry. The gem-difluoro unit can act as a bioisostere for a carbonyl group or a hydroxyl group, which is a common strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic properties of drug candidates. nih.govenamine.net

Potential areas of investigation include:

Medicinal Chemistry: As a building block for the synthesis of novel bioactive compounds. The introduction of the 1,1-difluorobutyl-2-amino moiety into known pharmacophores could lead to new drug candidates with improved properties.

Agrochemicals: Similar to medicinal chemistry, the incorporation of fluorinated groups can enhance the efficacy and environmental profile of pesticides and herbicides.

Materials Science: The polar nature of the C-F bond and the unique conformational properties of fluorinated alkyl chains could be exploited in the design of new polymers, liquid crystals, or other advanced materials.

The investigation of this compound in these emerging fields will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological or materials testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Difluorobutan-2-amine hydrochloride, considering yield and purity?

  • Methodological Answer :

  • Step 1 : Begin with a halogenated precursor (e.g., 1-chloro-1,1-difluorobutane) and perform ammoniation under controlled conditions. Use anhydrous ammonia in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions .
  • Step 2 : Introduce HCl gas into the reaction mixture to precipitate the hydrochloride salt. Optimize acid concentration to avoid over-protonation, which can reduce crystallinity.
  • Step 3 : Purify via recrystallization using ethanol/water mixtures. Monitor yield (target >80%) and purity (≥95%) by HPLC or LC-MS .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the amine and difluoro groups. Compare chemical shifts to stereoisomers (e.g., (2R)- and (2S)-enantiomers in and ) .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column and UV detection at 210 nm. Validate with spiked standards to detect trace impurities .
  • Elemental Analysis : Confirm stoichiometry via CHN analysis, ensuring Cl and F content aligns with theoretical values (C4_4H10_{10}ClF2_2N; Mol. Wt. 145.58) .

Q. How does the compound’s solubility profile affect experimental design in aqueous and organic phases?

  • Methodological Answer :

  • Solubility Testing : Perform phase-solubility studies in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, methanol). The compound is highly soluble in polar solvents but may require sonication for full dissolution in aqueous buffers .
  • Implications for Bioassays : For cell-based studies, pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity. Use phosphate-buffered saline (PBS) for aqueous dilution .

Advanced Research Questions

Q. How does stereochemistry (R/S configuration) influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol mobile phases. Compare retention times to reference standards .
  • Biological Impact : Test enantiomers in receptor-binding assays (e.g., GPCRs). The (2R)-enantiomer may exhibit higher affinity due to spatial alignment with hydrophobic binding pockets, as seen in structurally similar amines .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3, 7, 10) for 4 weeks. Monitor degradation via LC-MS.
  • Key Findings : Hydrolysis of the amine-HCl bond occurs at pH >8, leading to free amine formation. Store at 2–8°C in airtight, desiccated containers to prevent moisture-induced decomposition .

Q. How can researchers resolve contradictions in catalytic efficiency data across different synthesis methods?

  • Methodological Answer :

  • Variable Analysis : Compare catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., ethanol vs. THF) across studies. For example, Pd/C in ethanol may reduce reaction time but increase halogen retention, lowering purity .
  • Statistical Optimization : Use a Design of Experiments (DoE) approach to identify critical factors (e.g., temperature, catalyst loading). Apply response surface methodology to maximize yield while minimizing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.